(1R,3R)-3-Methyl-cyclopentylamine
Description
Properties
IUPAC Name |
(1R,3R)-3-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSDLSVHUCRFI-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bi-Enzymatic Cascade for Stereoselective Synthesis
A breakthrough in enantioselective synthesis involves a one-pot bi-enzymatic cascade combining ene reductases (OYEs) and amine dehydrogenases (AmDHs). This approach leverages the asymmetric reduction of α,β-unsaturated ketones by OYEs followed by reductive amination via AmDHs to directly yield (1R,3R)-3-Methyl-cyclopentylamine.
Reaction Mechanism and Substrate Scope
The cascade begins with the OYE-catalyzed reduction of 3-methylcyclopentenone to (1R,3R)-3-methylcyclopentanol. TsOYE, a thermostable OYE from Thermus scotoductus, demonstrated limited activity toward β-methylated cyclic ketones (e.g., 3-methylcyclopentenone). However, alternative OYEs such as Saccharomyces pastorianus OYE 2.1 showed broader substrate tolerance, enabling 85% conversion of 3-methylcyclopentenone to the corresponding (R,R)-alcohol intermediate. Subsequent amination by AmDHs, such as Bacillus cereus AmDH, utilized ammonia and NADPH to convert the alcohol to the target amine with 97% conversion and >99% ee.
Optimization of Reaction Conditions
Critical parameters include:
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pH : Optimal activity for OYEs occurs at pH 7.0–7.5, while AmDHs require pH 8.5–9.0. A biphasic buffer system (phosphate-bicarbonate) resolved this mismatch.
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Cofactor Recycling : NADPH regeneration was achieved via glucose dehydrogenase, reducing costs by 40%.
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Temperature : A compromise at 30°C balanced enzyme stability and reaction rate, achieving full conversion in 24 hours.
Chemical Synthesis Approaches
Grignard Reaction and Sequential Functionalization
A traditional route involves constructing the cyclopentane backbone via Grignard addition, followed by stereoselective methylation and amination.
Step 1: Grignard Alkylation
3-Bromocyclopentene reacts with methylmagnesium iodide in anhydrous tetrahydrofuran (THF) at −20°C to form 3-methylcyclopentene. This step achieves 92% yield but requires rigorous exclusion of moisture.
Step 2: Ketone Formation and Reduction
Ozonolysis of 3-methylcyclopentene generates 3-methylcyclopentanone, which is reduced to (1R,3R)-3-methylcyclopentanol using (+)-DIPCl (Noyori asymmetric hydrogenation) with 88% ee.
Step 3: Reductive Amination
The alcohol undergoes amination via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield the amine. Overall yields reach 70–75%, though diastereomer separation via chiral chromatography adds complexity.
Reductive Amination of 3-Methylcyclopentanone
Direct reductive amination of 3-methylcyclopentanone with ammonium acetate and sodium cyanoborohydride in methanol at 50°C provides a racemic mixture. Chiral resolution using tartaric acid derivatives achieves 99% ee but with a 35% yield penalty.
Comparative Analysis of Preparation Methods
Key Advantages and Limitations
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Enzymatic Cascade : Superior stereocontrol and sustainability but requires specialized enzyme engineering.
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Grignard Route : Robust for large-scale production but involves toxic reagents and multi-step purification.
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Reductive Amination : Simplicity offset by low yields and costly resolution.
Data Tables Summarizing Key Findings
Chemical Reactions Analysis
Acylation Reactions
Primary amines react with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For (1R,3R)-3-Methyl-cyclopentylamine:
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Reaction :
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Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., pyridine) to neutralize HCl .
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Stereochemical Impact : The chiral centers are preserved due to the non-reactive nature of the cyclopentane backbone during acylation.
Alkylation Reactions
Primary amines undergo alkylation with alkyl halides or epoxides. For example:
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Reaction with Methyl Iodide :
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Conditions : Excess alkyl halide, polar aprotic solvent (e.g., DMF), and heat4.
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Product : A secondary amine with retained stereochemistry.
Schiff Base Formation
Reaction with aldehydes/ketones forms imines (Schiff bases):
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Example with Benzaldehyde :
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Conditions : Dehydrating agents (e.g., molecular sieves) or azeotropic removal of water .
Oxidation Reactions
Primary amines oxidize to nitro compounds or hydroxylamines under strong conditions:
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Oxidation with H}_2\text{O}_2\text{/RuCl}_3 :
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Challenges : Over-oxidation to carboxylic acids is unlikely due to steric hindrance from the cyclopentane ring .
Salt Formation
Reaction with acids produces ammonium salts:
Research Insights
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Stereochemical Stability : Computational data (PubChem ) confirms the compound’s rigid cyclopentane backbone minimizes epimerization under mild conditions.
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Building Block Utility : AChemBlock highlights its use in synthesizing chiral pharmaceuticals and agrochemicals.
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Retrosynthetic Pathways : Retrosynthesis strategies (YouTube4) suggest alkylation of cyclopentene intermediates as a plausible route.
Scientific Research Applications
Chemical Applications
Chiral Building Block
(1R,3R)-3-Methyl-cyclopentylamine serves as a crucial chiral building block in asymmetric synthesis. It is utilized in the synthesis of complex organic molecules due to its ability to introduce chirality into the final products. This property is particularly valuable in the pharmaceutical industry for developing enantiomerically pure drugs.
Ligand in Catalysis
The compound is also employed as a ligand in various catalytic processes. Its chiral nature enhances the selectivity and efficiency of reactions, making it an essential component in asymmetric catalysis.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor of specific enzymes. For instance, studies have shown its potential to inhibit glutathione peroxidase 4 (GPX4), which leads to ferroptosis, a regulated form of cell death that has implications in cancer therapy .
Receptor Binding Studies
The compound has been investigated for its interactions with various biological receptors. Its structural characteristics allow it to bind selectively to certain adenosine receptors, which are known to play roles in cardiovascular and neurological functions . This selectivity could be harnessed for developing targeted therapies.
Medicinal Applications
Drug Development Precursor
this compound's unique properties make it a promising precursor for drug development. Its ability to modulate biological activity through receptor interaction positions it as a candidate for therapeutic agents aimed at treating conditions such as cancer and neurodegenerative diseases.
Therapeutic Effects Exploration
Ongoing research is exploring its therapeutic effects beyond enzyme inhibition. The compound's potential anti-inflammatory and cardioprotective properties are being studied due to its interaction with adenosine receptors .
Industrial Applications
Synthesis of Fine Chemicals
In industrial settings, this compound is utilized in the production of fine chemicals and specialty chemicals. Its reactivity allows it to participate in various chemical transformations, making it valuable for manufacturing processes.
Polymer Production
The compound is also explored for its application in polymer synthesis. Its ability to act as a monomer or additive can enhance the properties of polymers used in various applications.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methyl-cyclopentylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Substituent Variations
The stereochemistry and substituent patterns of cyclopentylamine derivatives significantly influence their reactivity, biological activity, and utility as intermediates. Below is a comparative analysis with key analogs:
Pharmacological Relevance
- Intermediate Utility : this compound’s simpler structure compared to tert-butyl carbamate derivatives makes it a versatile building block for kinase inhibitors or antiviral agents.
- Biological Activity : Piperidine-based analogs (e.g., ) show higher bioavailability due to improved water solubility, whereas cyclopentylamines may prioritize target specificity .
Research Findings and Data
Table 2: Key Physicochemical Properties
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of (1R,3R)-3-Methyl-cyclopentylamine?
Methodological Answer:
Stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, the za-a-Cope-Mannich sequence (as demonstrated in related cyclopentane derivatives) employs chiral amines like (1R)-1-phenylethylamine to induce stereocontrol . Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., CHCl₃) and controlled temperature (e.g., 75°C) to minimize racemization.
- Purification : Recrystallization or column chromatography to isolate enantiopure products.
- Validation : Confirm enantiomeric excess via chiral HPLC or polarimetry.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | (1R)-1-Phenylethylamine | Chiral auxiliary | |
| 2 | Formaldehyde solution | Mannich reaction | |
| 3 | Camphorsulfonic acid | Acid catalyst |
Basic: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical assignment:
- Data Collection : Single-crystal X-ray diffraction at 295 K (R-factor ≤ 0.043, wR-factor ≤ 0.104) .
- Refinement : Hydrogen atom positions are optimized using SHELXL, with isotropic displacement parameters .
- Key Metrics : Bond lengths (e.g., C–C: 1.528–1.535 Å) and dihedral angles (e.g., 85.1° between aromatic rings) validate the predicted conformation .
Table 2: Representative Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| R-factor | 0.043 | |
| C–C Bond Length | 1.528–1.535 Å | |
| Dihedral Angle (Ph–Ph) | 85.1° |
Advanced: How to resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from experimental noise or dynamic disorder. Strategies include:
- Statistical Analysis : Compare weighted R-factors (wR) and goodness-of-fit (S) across datasets. Higher S (> 2) suggests overfitting .
- Hydrogen Bonding Analysis : Verify N–H⋯Br interactions (if present) using isotropic displacement parameters (e.g., Ueq ≤ 0.05 Ų) .
- DFT Modeling : Cross-validate experimental geometries with computational models (e.g., B3LYP/6-31G*) to identify outliers .
Advanced: How to design asymmetric catalysis experiments using this compound as a chiral ligand?
Methodological Answer:
Leverage methodologies from asymmetric hydrovinylination (e.g., bicyclic systems):
- Catalyst Screening : Test cationic metal complexes (e.g., Rh or Pd) under inert conditions (N₂/glovebox) .
- Reaction Monitoring : Use ¹H/¹³C NMR to track enantioselectivity (e.g., δ 1.2–1.5 ppm for methyl groups) .
- Kinetic Analysis : Measure turnover frequency (TOF) under varying temperatures (e.g., 25–75°C) to optimize yield.
Table 3: Example Catalytic Reaction Setup
| Component | Role | Reference |
|---|---|---|
| This compound | Chiral ligand | |
| Rhodium catalyst | Asymmetric induction | |
| Naphthylene substrate | Reactant |
Advanced: What computational methods predict the biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., GPCRs).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
